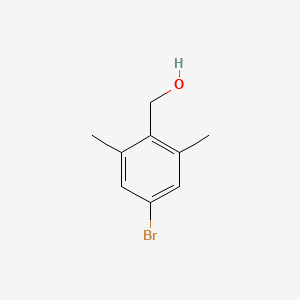

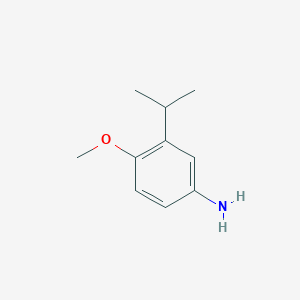

3-Isopropyl-4-methoxyaniline

概要

説明

3-Isopropyl-4-methoxyaniline is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various compounds with similar functional groups or structural motifs, such as methoxy groups and isopropyl groups, which are relevant to the analysis of this compound. For instance, the synthesis of different methoxy-substituted compounds and the study of their properties can provide insights into the behavior of methoxy groups in various chemical environments .

Synthesis Analysis

The synthesis of compounds related to this compound involves multi-step reactions starting from different precursors. For example, the synthesis of 3,3-diisopropyl-4-methoxy-4-(2-naphthyl)dioxetanes was achieved through a series of reactions, including the use of fluoride ions to induce chemiluminescence in DMSO . Similarly, the stereoisomers of methylesters of 3-isopropyl-5-methoxy-6-ketoheptanoic acid were synthesized from R(-)- and S(+)-carvone, demonstrating the importance of stereochemistry in the synthesis of complex molecules . These studies highlight the synthetic strategies that could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various analytical techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was elucidated, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . These findings suggest that the molecular structure of this compound could also exhibit interesting geometrical and electronic features that stabilize its conformation.

Chemical Reactions Analysis

The chemical reactions involving methoxy and isopropyl groups are diverse and can lead to various products depending on the reaction conditions. The papers provided do not directly discuss reactions of this compound, but they do present reactions of structurally related compounds. For example, the conversion of pentoses to dihydroxyprolines involves a series of reactions, including protection and deprotection steps, which are crucial for the synthesis of complex molecules . These reactions can shed light on the reactivity of the functional groups present in this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing methoxy and isopropyl groups can be inferred from the studies of similar molecules. For example, the chemiluminescent properties of dioxetanes and the synthesis of benzimidazole derivatives provide information on the reactivity and potential applications of these compounds. The solubility, melting points, and other physical properties are often determined by the presence of these functional groups and their interaction with the environment.

科学的研究の応用

Synthesis and Dye Applications

3-Isopropyl-4-methoxyaniline serves as a precursor in the synthesis of complex molecules with applications in dyeing synthetic polymer fibers. Research by Kadhim and Peters (2008) discusses the synthesis of a series of compounds through the condensation of amines with specific naphthalene derivatives, including 4-(4-methoxyanilino)-3-nitronaphthalene-1,8-dicarboxylic anhydride. These compounds are noted for their ability to dye synthetic polymer fibers, such as polyesters, in deep orange with excellent fastness properties, indicating their potential use in textile manufacturing (Kadhim & Peters, 2008).

Environmental Remediation

The evaluation of Fenton-like oxidation processes for degrading hazardous methoxyanilines, including this compound, in aqueous solutions has been studied, focusing on their potential environmental impact. Chaturvedi and Katoch (2020) examined the degradation efficiency using different sources of iron, highlighting the method's effectiveness in treating wastewater containing toxic and recalcitrant chemicals. This suggests its applicability in reducing the environmental footprint of industrial effluents containing methoxyanilines (Chaturvedi & Katoch, 2020).

Analytical Chemistry and Food Science

In the field of analytical chemistry and food science, this compound and related compounds have been subjects of interest for their sensory contributions to wine aroma. Lopez et al. (2011) developed a method for analyzing such compounds in wine, underscoring their importance in influencing the sensory properties of various wines. This research is pivotal for the wine industry, offering insights into the molecular determinants of wine flavor and aroma (Lopez et al., 2011).

Safety and Hazards

特性

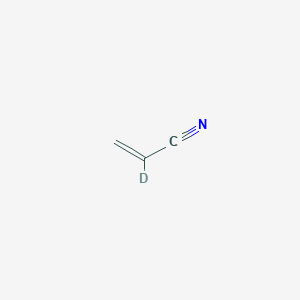

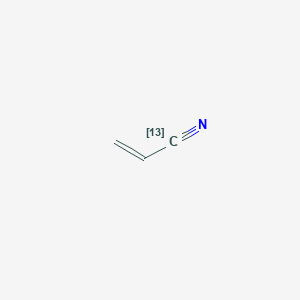

IUPAC Name |

4-methoxy-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZLIGNZLCVEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564461 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91251-42-2 | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。